![molecular formula C16H18N4O B2965939 N-[1-(1H-Benzimidazol-2-yl)piperidin-4-yl]but-2-ynamide CAS No. 2411308-99-9](/img/structure/B2965939.png)
N-[1-(1H-Benzimidazol-2-yl)piperidin-4-yl]but-2-ynamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(1H-Benzimidazol-2-yl)piperidin-4-yl]but-2-ynamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the benzimidazole family, which is known for its diverse biological activities.
Mécanisme D'action
The mechanism of action of N-[1-(1H-Benzimidazol-2-yl)piperidin-4-yl]but-2-ynamide is not fully understood. However, it has been proposed that this compound may exert its biological activities by interacting with various cellular targets such as enzymes, receptors, and ion channels. It has been shown to inhibit the activity of certain enzymes such as topoisomerase II and carbonic anhydrase, which are involved in the regulation of DNA replication and cellular metabolism, respectively. It has also been reported to modulate the activity of certain receptors such as GABA-A and NMDA receptors, which are involved in the regulation of neuronal activity.
Biochemical and Physiological Effects:
N-[1-(1H-Benzimidazol-2-yl)piperidin-4-yl]but-2-ynamide has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt pathway. It has also been shown to inhibit the replication of certain viruses such as HIV and HCV by targeting viral enzymes such as reverse transcriptase and protease. In addition, it has been reported to exhibit antibacterial activity against certain pathogens such as Staphylococcus aureus and Escherichia coli.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-[1-(1H-Benzimidazol-2-yl)piperidin-4-yl]but-2-ynamide in lab experiments include its diverse biological activities, its relatively simple synthesis method, and its potential as a therapeutic agent for the treatment of various diseases. However, the limitations of using this compound in lab experiments include its potential toxicity, its limited solubility in aqueous solutions, and its relatively high cost.
Orientations Futures
There are several future directions for the research on N-[1-(1H-Benzimidazol-2-yl)piperidin-4-yl]but-2-ynamide. One direction is to investigate its potential as a therapeutic agent for the treatment of various diseases such as cancer, viral infections, and neurological disorders. Another direction is to explore its mechanism of action and identify its cellular targets. Furthermore, the development of new synthetic methods for the preparation of this compound and its analogs may lead to the discovery of new biological activities and potential therapeutic agents.
Méthodes De Synthèse
The synthesis of N-[1-(1H-Benzimidazol-2-yl)piperidin-4-yl]but-2-ynamide involves the reaction of 1-(1H-benzimidazol-2-yl)piperidine with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The yield of the product can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and the amount of reactants.
Applications De Recherche Scientifique
N-[1-(1H-Benzimidazol-2-yl)piperidin-4-yl]but-2-ynamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to exhibit a wide range of biological activities, including antitumor, antiviral, and antimicrobial activities. It has also been investigated for its potential as a therapeutic agent for the treatment of various diseases such as cancer, viral infections, and neurological disorders.
Propriétés
IUPAC Name |
N-[1-(1H-benzimidazol-2-yl)piperidin-4-yl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c1-2-5-15(21)17-12-8-10-20(11-9-12)16-18-13-6-3-4-7-14(13)19-16/h3-4,6-7,12H,8-11H2,1H3,(H,17,21)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLYQUXJCZNECV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1CCN(CC1)C2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


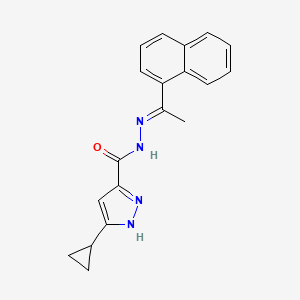
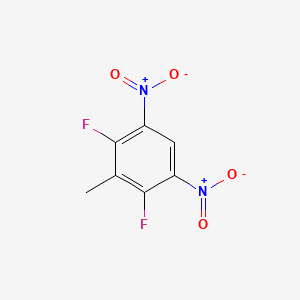
![1-(2,4-dichlorobenzyl)-3-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-2(1H)-pyridinone](/img/structure/B2965863.png)
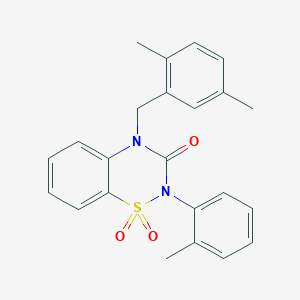
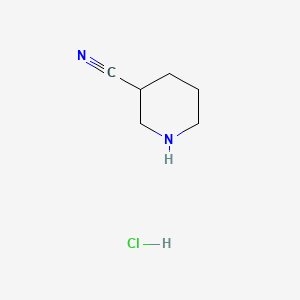
![N-Tert-butyl-4-[[(6-chloroquinazolin-4-yl)amino]methyl]piperidine-1-carboxamide](/img/structure/B2965868.png)


![(Z)-3-[1-(tert-butoxycarbonyl)-2,3-dihydro-1H-indol-7-yl]-2-propenoic acid](/img/structure/B2965871.png)
![5-{[(2,6-Dichlorophenyl)sulfonyl]methyl}-2-furoic acid](/img/structure/B2965872.png)
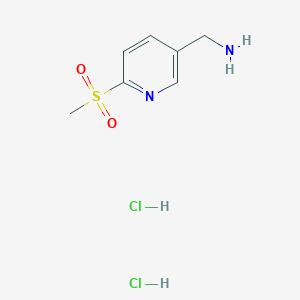
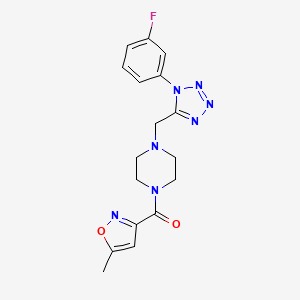
![2-[(2,5-Dimethylpyrazole-3-carbonyl)amino]acetic acid;hydrochloride](/img/structure/B2965879.png)